(3E,5E)-Octadien-2-one-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E,5E)-Octadien-2-one-13C2 is a synthetic organic compound characterized by the presence of two conjugated double bonds and a carbonyl group. The compound is isotopically labeled with carbon-13 at specific positions, making it useful for various scientific studies, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E)-Octadien-2-one-13C2 typically involves the use of isotopically labeled precursors. One common method is the palladium-catalyzed cross-coupling reaction, such as the Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like dimethylformamide or toluene, and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3E,5E)-Octadien-2-one-13C2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The double bonds in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
(3E,5E)-Octadien-2-one-13C2 has several applications in scientific research:
Chemistry: Used as a model compound in studies of reaction mechanisms and kinetics.
Biology: Employed in metabolic labeling studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3E,5E)-Octadien-2-one-13C2 involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(3E,5E)-3,5-bis(pyridin-2/3/4-methylene)-tetrahydrothiopyran-4-one: A synthetic analog of curcumin with similar structural features.
(3E,5E,7E)-nona-1,3,5,7-tetraene: A natural product with conjugated double bonds.
Uniqueness
(3E,5E)-Octadien-2-one-13C2 is unique due to its isotopic labeling, which allows for detailed studies of its behavior in various chemical and biological systems. This labeling provides insights into reaction mechanisms and metabolic pathways that are not easily obtainable with non-labeled compounds.
Properties
Molecular Formula |
C8H12O |
---|---|
Molecular Weight |
126.17 g/mol |
IUPAC Name |
(3E,5E)-(2,3-13C2)octa-3,5-dien-2-one |
InChI |
InChI=1S/C8H12O/c1-3-4-5-6-7-8(2)9/h4-7H,3H2,1-2H3/b5-4+,7-6+/i7+1,8+1 |
InChI Key |
LWRKMRFJEUFXIB-ZWPTUIBJSA-N |
Isomeric SMILES |
CC/C=C/C=[13CH]/[13C](=O)C |
Canonical SMILES |
CCC=CC=CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.